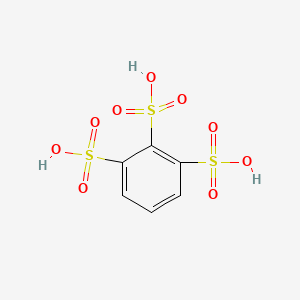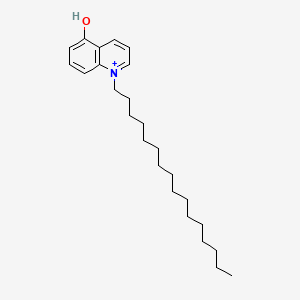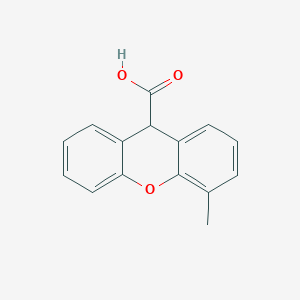
4-methyl-9H-xanthene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline typically involves the reaction of 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid with isovaline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline involves its interaction with specific molecular targets. The fluorine atom in the benzoyl ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}glycine
- N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}alanine
Uniqueness
N-{4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoyl}isovaline is unique due to its specific substitution pattern on the benzoyl ring and the presence of the isovaline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
4-methyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-9-5-4-7-11-13(15(16)17)10-6-2-3-8-12(10)18-14(9)11/h2-8,13H,1H3,(H,16,17) |
InChI-Schlüssel |
AZZZPIJWUURJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
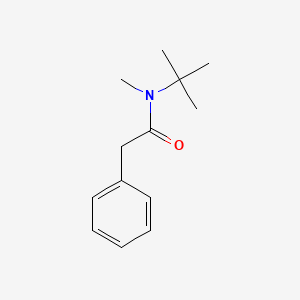

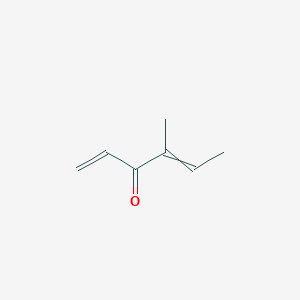
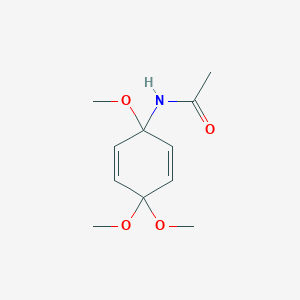
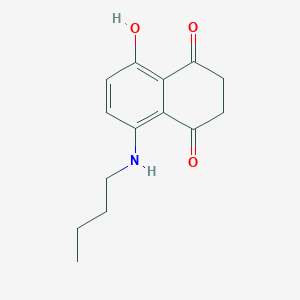
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

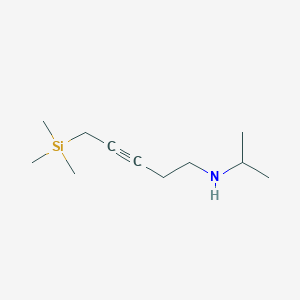
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
